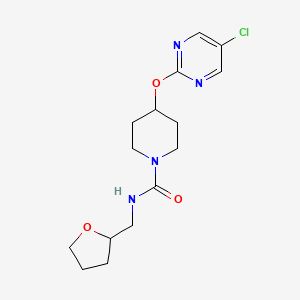
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme called bromodomain and extra-terminal domain (BET) proteins. CPI-1205 has been shown to have potential therapeutic effects in various types of cancer and other diseases.
Mechanism Of Action
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide targets the BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide inhibits the binding of BET proteins to acetylated histones, thereby suppressing the expression of genes that are important for cancer cell growth and survival.
Biochemical And Physiological Effects
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to have selective inhibition of BET proteins, with minimal effects on other bromodomain-containing proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In preclinical studies, 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, acute myeloid leukemia, and multiple myeloma.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its selective inhibition of BET proteins, good pharmacokinetic properties, and potential therapeutic effects in various types of cancer and other diseases. However, the limitations of using 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Future Directions
There are several future directions for the research and development of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide. One direction is to explore the potential therapeutic effects of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide in combination with other cancer drugs, particularly those that target DNA damage and repair pathways. Another direction is to investigate the role of BET proteins in other diseases, such as inflammation and autoimmune disorders. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research.
Synthesis Methods
The synthesis of 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide involves several steps, including the synthesis of the pyrimidine core, the coupling of the piperidine carboxamide, and the installation of the oxolan-2-ylmethyl group. The detailed synthesis method is beyond the scope of this paper but has been described in the literature.
Scientific Research Applications
4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic effects in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(5-Chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide has also been shown to have synergistic effects with other cancer drugs, such as the DNA-damaging agent, cisplatin.
properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c16-11-8-17-14(18-9-11)23-12-3-5-20(6-4-12)15(21)19-10-13-2-1-7-22-13/h8-9,12-13H,1-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOXVCIBFNMHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)
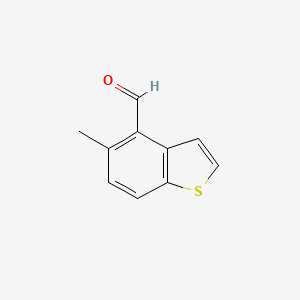
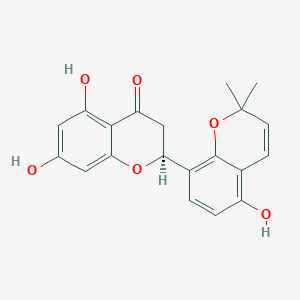
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)
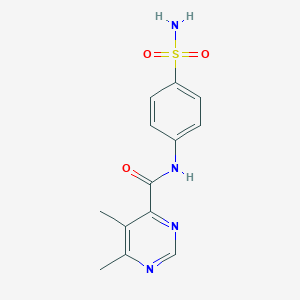
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
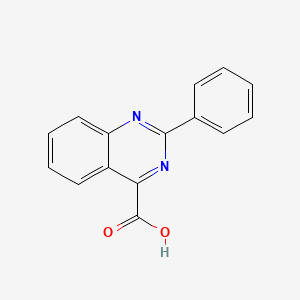
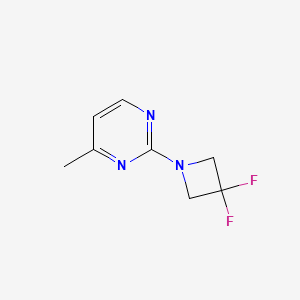

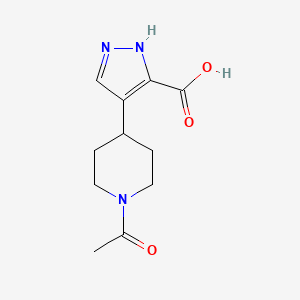
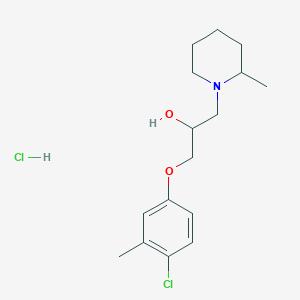

![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)